molecular formula C28H29F2N3O B14862191 Pimozide-d4-1

Pimozide-d4-1

Cat. No.: B14862191
M. Wt: 465.6 g/mol
InChI Key: YVUQSNJEYSNKRX-NMRLXUNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pimozide-d4-1 is a deuterium-labeled version of Pimozide, a well-known dopamine receptor antagonist. Pimozide itself is used primarily as an antipsychotic agent and for the treatment of Tourette’s syndrome. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and drug metabolism .

Chemical Reactions Analysis

Pimozide-d4-1 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pimozide-d4-1 has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Pimozide-d4-1 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Similar compounds include:

This compound stands out for its specific use in research due to its stable isotopic labeling, which allows for more precise tracking and analysis in various studies.

Properties

Molecular Formula

C28H29F2N3O

Molecular Weight

465.6 g/mol

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one

InChI

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i1D,2D,5D,6D

InChI Key

YVUQSNJEYSNKRX-NMRLXUNGSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2C3CCN(CC3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[2H])[2H]

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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